Quinoline-4,8-diol

Vue d'ensemble

Description

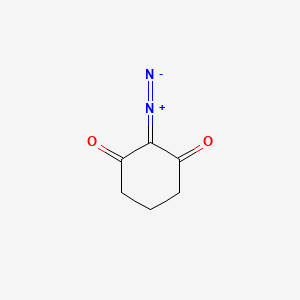

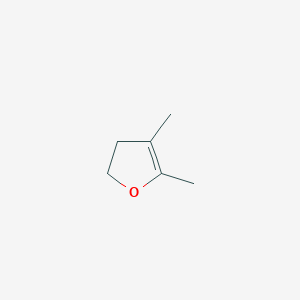

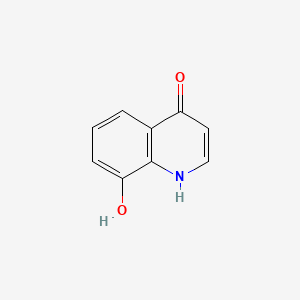

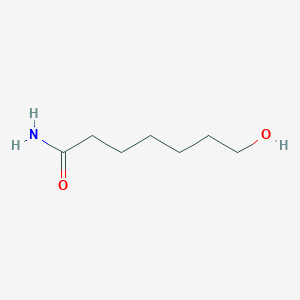

Quinoline-4,8-diol is a dihydroxyquinoline. It has a role as a mouse metabolite and a human metabolite.

Quinoline-4, 8-diol belongs to the class of organic compounds known as hydroxyquinolones. Hydroxyquinolones are compounds containing a quinoline moiety bearing a hydroxyl group and a ketone. Quinoline or benzo[b]pyridine is a bicyclic compound that consists of benzene fused to a pyridine. Quinoline-4, 8-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Quinoline-4, 8-diol has been primarily detected in feces.

Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including Quinoline-4,8-diol, have shown significant potential in cancer drug discovery. These compounds exhibit a wide range of anticancer activities and mechanisms of action, such as the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. Their synthetic versatility allows for the creation of structurally diverse derivatives, enhancing their effectiveness against various cancer targets (Solomon & Lee, 2011).

Antimicrobial and Antitrypanosomal Properties

This compound and its derivatives have shown potent antimicrobial properties. For instance, specific quinoline alkaloids have demonstrated selective and effective growth inhibition of Trypanosoma cruzi, indicating their potential as antitrypanosomal agents (Cretton et al., 2014).

Advances in Synthesis Techniques

Recent advances in metal-free synthesis of quinolines, including this compound, have been significant. These advances focus on more efficient, less toxic, and environmentally friendly methods, such as microwave irradiation and the use of ionic liquids (Ramann & Cowen, 2016); (Prajapati et al., 2014).

Synthesis of Specific Quinoline Derivatives

The synthesis of quinolines, including 4-alkoxy-8-hydroxyquinolines which are closely related to this compound, involves selective protection and alkylation steps, demonstrating the chemical versatility and complexity in creating specific derivatives (Heiskanen et al., 2007).

Applications in Radiation Protection

Quinoline derivatives have been investigated for their protective characteristics against neutron and gamma radiation. This suggests their potential use in radiation shielding and possibly in the development of anti-radiation drugs (Aygün et al., 2020).

Corrosion Inhibition

This compound derivatives have applications as anticorrosive materials. Their effectiveness in protecting against metallic corrosion is attributed to their ability to form stable chelating complexes with metallic surfaces (Verma et al., 2020).

Propriétés

IUPAC Name |

8-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYELIMVFIITPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879696 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-84-3 | |

| Record name | 4,8-DIHYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)